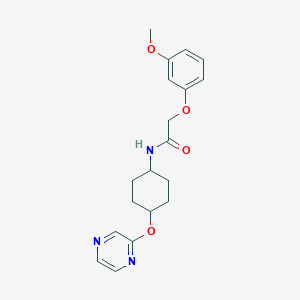

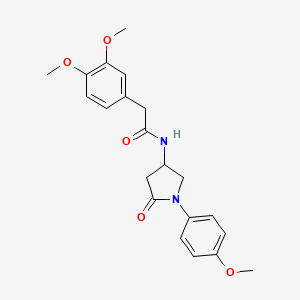

2-(3-methoxyphenoxy)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-methoxyphenoxy)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is known by its chemical name and identification, and it is important to note that it is not intended for drug usage, dosage, or treatment of any medical condition. In

Wissenschaftliche Forschungsanwendungen

Chemoselective Acetylation in Antimalarial Drug Synthesis The chemoselective acetylation of aminophenols, a process relevant to antimalarial drug synthesis, utilizes catalysts like Novozym 435 for producing intermediate compounds such as N-(2-Hydroxyphenyl)acetamide. This process, pivotal in the natural synthesis pathway of antimalarial medications, involves various acyl donors like vinyl acetate and vinyl butyrate, with vinyl acetate identified as the most effective due to its irreversible reaction advantage. It is a kinetically controlled synthesis essential for creating specific intermediates in antimalarial drug production, highlighting the significance of chemoselective acetylation in pharmaceutical manufacturing (Deepali B Magadum & G. Yadav, 2018).

Coordination Complexes in Antioxidant Activity Research on pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes, showcasing the impact of hydrogen bonding on self-assembly processes. These complexes exhibit significant antioxidant activity, underscoring the potential of pyrazole-acetamide based compounds in developing antioxidant agents. The study of these coordination complexes contributes to our understanding of the structural and functional versatility of pyrazole-acetamide derivatives in medicinal chemistry (K. Chkirate et al., 2019).

Inhibition of Fatty Acid Synthesis in Agriculture The chloroacetamide class of herbicides, including compounds like alachlor and metazachlor, function by inhibiting fatty acid synthesis in various agricultural weeds. These compounds, related structurally to 2-(3-methoxyphenoxy)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide, illustrate the broader applicability of acetamide derivatives in agriculture, particularly in controlling annual grasses and broad-leaved weeds across a range of crops (H. Weisshaar & P. Böger, 1989).

Leuckart Synthesis in Pharmaceutical Development The Leuckart synthesis approach has been employed to create novel acetamide derivatives, showcasing potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. This methodology highlights the versatility of acetamide derivatives in pharmaceutical development, particularly in the synthesis of compounds with significant therapeutic potential (P. Rani et al., 2016).

Eigenschaften

IUPAC Name |

2-(3-methoxyphenoxy)-N-(4-pyrazin-2-yloxycyclohexyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4/c1-24-16-3-2-4-17(11-16)25-13-18(23)22-14-5-7-15(8-6-14)26-19-12-20-9-10-21-19/h2-4,9-12,14-15H,5-8,13H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXFNAOSOPSBMPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(=O)NC2CCC(CC2)OC3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-methoxyphenoxy)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[5-cyano-4-(3,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2701718.png)

![2-(6-Cyclopentyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2701719.png)

![3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B2701720.png)

![2-(benzo[d]isoxazol-3-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2701726.png)

![3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane](/img/structure/B2701727.png)

![1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-3-ylamine](/img/structure/B2701737.png)

![6-Fluoro-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B2701741.png)